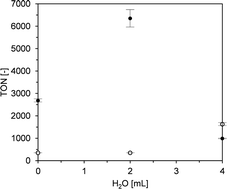Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
Catalysis Science & Technology Pub Date: 2015-11-02 DOI: 10.1039/C5CY00994D
Abstract
Metallic ruthenium nanoparticles prepared in a methyl alcohol solution under solvothermal conditions showed high activity for hydrogenation of supercritical carbon dioxide to formic acid. The activity of the metallic nanoparticles was drastically improved by addition of an appropriate amount of water to the suspension of methyl alcohol and triethylamide.


Recommended Literature
- [1] Back cover
- [2] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [3] Synergetic functional properties of two-component single amino acid-based hydrogels†
- [4] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [5] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [6] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [7] Inside front cover
- [8] Note on the Valenta acetic acid test
- [9] Front cover
- [10] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 1115-82-8









